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Executive Summary
Edralbrutinib (also known as TG-1701) is an orally available, next-generation, irreversible

inhibitor of Bruton's Tyrosine Kinase (BTK) currently in clinical development by TG

Therapeutics.[1][2][3] Engineered for high selectivity, Edralbrutinib aims to improve upon the

safety and tolerability profile of first-generation BTK inhibitors by minimizing off-target kinase

interactions. This document provides a comprehensive overview of the discovery, mechanism

of action, and preclinical and clinical development of Edralbrutinib, presenting key data and

experimental methodologies for a technical audience.

Introduction: The Rationale for a Selective BTK
Inhibitor
Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR)

signaling pathway.[4][5] This pathway is essential for the proliferation, survival, and

differentiation of B-lymphocytes.[4][5] In many B-cell malignancies, such as Chronic

Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Non-Hodgkin's Lymphoma

(NHL), the BCR pathway is constitutively active, driving malignant B-cell growth and survival.[4]

[6] This makes BTK a highly validated therapeutic target.[4][7]
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The first-in-class BTK inhibitor, ibrutinib, revolutionized the treatment of B-cell cancers but is

associated with off-target toxicities, including bleeding and atrial fibrillation, due to its inhibition

of other kinases like TEC, EGFR, and ITK.[8][9] This created a clear need for next-generation

inhibitors with improved selectivity and, consequently, a better safety profile. Edralbrutinib was

developed to address this need, demonstrating potent and irreversible BTK inhibition with

significantly less off-target activity.[10][11]

Discovery and Medicinal Chemistry
Edralbrutinib (TG-1701), also known as SHR1459, was initially developed by Jiangsu Hengrui

Pharmaceuticals Co., Ltd. and is now being developed by TG Therapeutics for various B-cell

driven diseases.[12][13][14]

IUPAC Name: 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-

difluorophenoxy)phenyl]-1,6-dihydro-7Hpyrrolo[2,3-d]pyridazin-7-one[5][15]

Chemical Formula: C26H21F2N5O3[15]

Molecular Weight: 489.48 g/mol [15]

Edralbrutinib is a small molecule designed to form a covalent bond with the cysteine residue

(Cys481) in the active site of BTK, leading to irreversible inhibition.[16][17]

Mechanism of Action
Edralbrutinib exerts its therapeutic effect by potently and irreversibly inhibiting BTK.[4][11]

Upon administration, it covalently binds to the Cys481 residue within the BTK active site,

preventing the activation of the BCR signaling pathway and downstream survival signals.[5][17]

This disruption inhibits the growth and proliferation of malignant B-cells that overexpress BTK.

[5]

Recent studies have further elucidated its mechanism, showing that Edralbrutinib's antitumor

activity is associated with the disruption of Ikaros signaling.[10][18] Phosphoproteomic analysis

of clinical samples revealed that treatment blunts the Ikaros gene signature, including key

targets like YES1 and MYC, in patients who respond early to therapy.[13][18]
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Caption: Edralbrutinib irreversibly inhibits BTK, blocking downstream signaling.
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Preclinical Development
In Vitro Studies: Potency and Selectivity
Edralbrutinib was extensively profiled in preclinical studies to determine its potency and

selectivity compared to the first-in-class inhibitor, ibrutinib.

Kinase Selectivity: A key differentiating feature of Edralbrutinib is its high selectivity for BTK. In

a kinase binding assay against a panel of 441 human kinases, Edralbrutinib demonstrated

significantly fewer off-target interactions than ibrutinib.[10] This improved selectivity is

hypothesized to contribute to a more favorable safety profile.[8]

Table 1: Kinase Binding Affinity (Kd) and Selectivity vs. Ibrutinib

Kinase Target
Edralbrutinib (Kd,
nmol/L)

Ibrutinib (Kd,
nmol/L)

Selectivity Fold-
Difference (Higher
Kd is more
selective)

BTK 3 1.5
Comparable On-

Target Affinity

EGFR >1000 7.4 >135-fold higher

ITK >1000 20.8 >48-fold higher

TXK 680 10 68-fold higher

JAK3 >1000 10.6 >94-fold higher

Data sourced from a binding assay on 441 human kinases.[10]

BTK Kinase Activity: In a functional kinase activity assay, Edralbrutinib demonstrated potent

inhibition of BTK with an EC50 of 6.70 nmol/L, comparable to the activity of ibrutinib (IC50 of

1.65 nmol/L).[10]

Immune Function: Unlike ibrutinib, which can block antibody-dependent cellular cytotoxicity

(ADCC) and phagocytosis (ADCP) through off-target inhibition of ITK, Edralbrutinib does not

interfere with these crucial immune-mediated anti-tumor mechanisms.[15][19] This makes it a
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potentially better partner for combination therapies with anti-CD20 monoclonal antibodies like

ublituximab.[15]

In Vivo Studies
In mouse xenograft models of B-cell non-Hodgkin lymphoma (B-NHL), Edralbrutinib
demonstrated anti-tumor activity comparable to ibrutinib.[10][18] Furthermore, in vivo studies

suggested a synergistic effect when Edralbrutinib was combined with the anti-CD20 antibody

ublituximab and the PI3K-delta inhibitor umbralisib.[15] This enhanced activity was associated

with a pro-immune interleukin signature and increased infiltration of natural killer (NK) cells into

the tumor microenvironment.[15][19]

Clinical Development
Edralbrutinib has been evaluated in a Phase 1, multicenter, open-label study (NCT03671590)

in patients with B-cell malignancies.[16][19] The trial was designed to assess the safety,

tolerability, and efficacy of Edralbrutinib as a once-daily oral monotherapy and in combination

with ublituximab and umbralisib (the "U2" regimen).[16]

Safety and Tolerability
Across dose-escalation cohorts, Edralbrutinib has shown an encouraging safety profile.[8][16]

Notably, there have been no reported cases of significant bleeding or atrial fibrillation, which

are known adverse events associated with less selective BTK inhibitors.[8] The combination of

Edralbrutinib with U2 has also been well-tolerated.[16]

Clinical Efficacy
The combination of Edralbrutinib with U2 has demonstrated enhanced depth of response

compared to Edralbrutinib monotherapy.[16][19] Data presented from the Phase 1 trial have

shown promising clinical activity in patients with both treatment-naïve and relapsed/refractory

B-cell malignancies.[16]

Table 2: Preliminary Efficacy in Phase 1 Study (Select Cohorts)
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Indication Treatment
Number of Patients
(N)

Overall Response
Rate (ORR)

CLL/SLL Monotherapy Data not specified
Promising activity
noted

CLL/SLL + U2 Data not specified
Enhanced depth of

response

MCL Monotherapy Data not specified
Promising activity

noted

WM Monotherapy Data not specified
Promising activity

noted

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; MCL: Mantle Cell

Lymphoma; WM: Waldenstrom's Macroglobulinemia. Efficacy data is preliminary from an

ongoing Phase 1 trial.[8][16]

Detailed Experimental Protocols
Kinase Panel Selectivity Assay (DiscoverX
KINOMEscan™)
This method is used to determine the selectivity of a compound against a large panel of

kinases.

Principle: A competitive binding assay where test compound is incubated with DNA-tagged

kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the

solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of

bound kinase indicates stronger competition from the test compound.

Protocol:

Kinases from a panel (e.g., 441 kinases) are individually incubated with the test compound

(Edralbrutinib or ibrutinib at a set concentration, e.g., 1 µmol/L) and a proprietary,

immobilized ligand in microtiter plate wells.
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The mixture is allowed to reach equilibrium.

Wells are washed to remove unbound components.

The amount of kinase remaining bound to the immobilized ligand is quantified using

qPCR.

Results are typically expressed as a percentage of the DMSO control, and dissociation

constants (Kd) are calculated for significant interactions.

In Vitro BTK Kinase Activity Assay (³³P-ATP Filtration
Assay)
This assay directly measures the enzymatic activity of BTK and its inhibition.

Principle: Measures the transfer of a radiolabeled phosphate (from ³³P-ATP) by BTK onto a

specific peptide substrate. The amount of radioactivity incorporated into the substrate is

proportional to kinase activity.

Protocol:

Recombinant human BTK enzyme is incubated in a reaction buffer containing a specific

peptide substrate.

Serial dilutions of the test compound (Edralbrutinib) are added to the wells.

The kinase reaction is initiated by adding a mixture of MgCl₂ and ³³P-labeled ATP.

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room

temperature.

The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

The reaction mixture is transferred to a filter plate that captures the phosphorylated

substrate.

Unincorporated ³³P-ATP is washed away.
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The radioactivity retained on the filter is measured using a scintillation counter.

IC50/EC50 values are calculated by plotting the percentage of inhibition against the

compound concentration.
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Workflow for In Vitro Kinase Activity Assay
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Caption: Protocol for measuring BTK enzymatic inhibition by Edralbrutinib.
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Cellular BTK Occupancy Assay
This assay determines the extent to which an inhibitor binds to its target within a cellular

context.

Principle: Intact cells are treated with the irreversible inhibitor. After washing, remaining

unoccupied BTK is detected by adding a fluorescently labeled, irreversible probe that binds

to the same active site. A reduction in fluorescence indicates higher occupancy by the test

compound.

Protocol:

A cell line expressing BTK (e.g., DoHH2) is incubated with varying concentrations of

Edralbrutinib or a control inhibitor for a set period.

Cells are washed to remove any unbound inhibitor.

Cells are lysed to release cellular proteins.

The cell lysate is then incubated with a fluorescently labeled ibrutinib probe, which will

bind to any BTK active sites not occupied by Edralbrutinib.

Proteins are separated by SDS-PAGE.

The gel is scanned using a fluorescence scanner to detect the probe bound to BTK.

A decrease in the fluorescent signal at the molecular weight of BTK corresponds to an

increase in target occupancy by Edralbrutinib.

Phosphoproteomic Analysis
This technique identifies and quantifies changes in protein phosphorylation in response to drug

treatment, providing insight into affected signaling pathways.

Principle: Mass spectrometry is used to identify peptides that are phosphorylated and to

compare their abundance between treated and untreated samples.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection: Clinical samples (e.g., peripheral blood mononuclear cells from CLL

patients) are collected before and after treatment with Edralbrutinib.[18]

Protein Extraction and Digestion: Proteins are extracted from cells, denatured, and

digested into peptides using an enzyme like trypsin.

Phosphopeptide Enrichment: Phosphorylated peptides are selectively enriched from the

complex mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal

Affinity Chromatography (IMAC).

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid

chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first MS

stage measures the mass of the peptides, and the second stage fragments the peptides

and measures the masses of the fragments to determine the amino acid sequence and

locate the phosphorylation site.

Data Analysis: The MS/MS data is searched against a protein database to identify the

phosphopeptides. Quantitative analysis is performed to compare the abundance of each

phosphopeptide between the pre- and post-treatment samples, identifying key signaling

changes, such as the Ikaros signature.[13][18]

Conclusion
Edralbrutinib (TG-1701) is a potent, irreversible BTK inhibitor with a highly selective kinase

profile.[10][11] Preclinical data have demonstrated on-target activity comparable to ibrutinib but

with significantly reduced off-target binding, particularly for kinases implicated in adverse

events.[10] Clinical data from the ongoing Phase 1 trial have shown an encouraging safety and

tolerability profile, with promising efficacy in patients with B-cell malignancies, both as a

monotherapy and in combination with other targeted agents.[8][16] The distinct mechanism,

which includes the disruption of Ikaros signaling, and its favorable pharmacological properties

position Edralbrutinib as a promising next-generation therapy in hematologic oncology and

potentially other B-cell mediated diseases.[18][20]
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edralbrutinib-tg-1701]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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